molecular formula C13H11N3O5S B2674656 4-nitro-N-(4-sulfamoylphenyl)benzamide CAS No. 19411-48-4

4-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B2674656
CAS No.: 19411-48-4
M. Wt: 321.31
InChI Key: BZHGNPUJSLSEPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-amino-N-(4-sulfamoylphenyl)benzamide with nitrobenzoyl chloride under controlled conditions. The reaction is carried out in a solvent such as pyridine, and the mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting these enzymes, the compound can reduce the production of aqueous humor in the eye, making it useful in the treatment of glaucoma. Additionally, its enzyme inhibition properties make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

4-nitro-N-(4-sulfamoylphenyl)benzamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties and make it a valuable compound in scientific research and pharmaceutical development .

Properties

IUPAC Name

4-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-22(20,21)12-7-3-10(4-8-12)15-13(17)9-1-5-11(6-2-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHGNPUJSLSEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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